![molecular formula C16H34O3Si B12558671 Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester CAS No. 151721-70-9](/img/structure/B12558671.png)
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester is a specialized organic compound with a unique structure that includes a decanoic acid backbone, a trimethylsilyl group, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and silylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst optimization.
Analyse Chemischer Reaktionen
Types of Reactions
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decanol derivatives.
Substitution: Formation of various substituted decanoic acid esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and silylation reactions .
Biology
In biological research, it may be used as a model compound to study the effects of ester and silyl groups on biological activity and metabolism.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release decanoic acid, which can then participate in metabolic pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with lipid membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoic acid, methyl ester: Similar structure but lacks the trimethylsilyl group.
Butanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar silylation but with a shorter carbon chain.
Decanoic acid, 3-hydroxy-, methyl ester: Similar esterification but with a hydroxyl group instead of a trimethylsilyl group.
Eigenschaften
CAS-Nummer |
151721-70-9 |
|---|---|
Molekularformel |
C16H34O3Si |
Molekulargewicht |
302.52 g/mol |
IUPAC-Name |
methyl 2,2-dimethyl-3-trimethylsilyloxydecanoate |
InChI |
InChI=1S/C16H34O3Si/c1-8-9-10-11-12-13-14(19-20(5,6)7)16(2,3)15(17)18-4/h14H,8-13H2,1-7H3 |
InChI-Schlüssel |
IDBAGCMLFXVSNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)
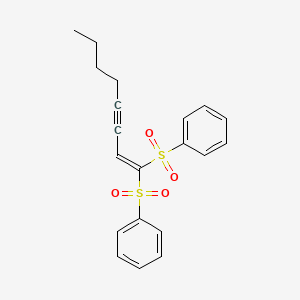
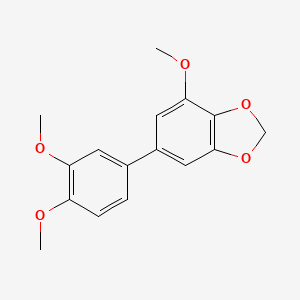
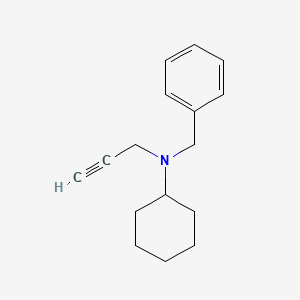
![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)
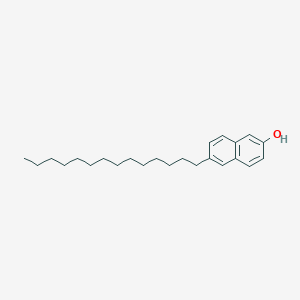
![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)
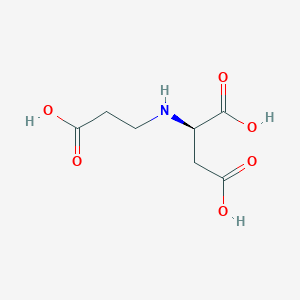
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
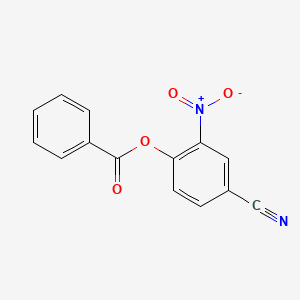
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
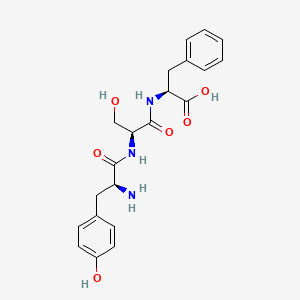
![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
